N,N-Dimethyldecanamide is used in cosmetic preparations that are suitable for protecting human skin or human hair from damage caused by sunlight, especially UV-B radiation (280 to 320 nm) and UV-A radiation (> 320 nm). It contains specific amido compounds, e.g., dimethyldecanamide .
N,N-Dimethyldecanamide is used as a solvent for various substances. For example, it can be used for active ingredients in agricultural formulations .
N,N-Dimethyldecanamide is used as a multipurpose reagent in organic synthesis . It delivers its own H, C, N, and O atoms for the synthesis of a variety of compounds under different experimental conditions .
N,N-Dimethyldecanamide, with the chemical formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol, is an organic compound categorized as an amide. It appears as a colorless to light yellow liquid with a mild odor. The compound has notable physical properties: it has a boiling point of 295 °C, a melting point of -40 °C, and is soluble in water, ethanol, and diethyl ether. Under normal conditions, N,N-Dimethyldecanamide is stable but can react with strong oxidizing agents
The biological activity of N,N-Dimethyldecanamide has been studied primarily in the context of its use as a pesticide. It acts by disrupting the nervous system of pests, making it effective against various agricultural pests like aphids and mites. Toxicological studies indicate that it has low acute oral toxicity but can be a severe irritant to skin and eyes . Additionally, its interaction with biological systems suggests potential applications in pharmaceuticals as an intermediate for synthesizing various active compounds
N,N-Dimethyldecanamide can be synthesized through several methods: N,N-Dimethyldecanamide finds numerous applications across various fields: Studies on N,N-Dimethyldecanamide reveal its interactions with various biological systems. Toxicological assessments indicate that while it has low acute toxicity, it poses risks such as skin irritation and eye damage upon exposure. The compound's efficacy as a pesticide also highlights its interaction with insect physiology, particularly its neurotoxic effects . N,N-Dimethyldecanamide shares similarities with other fatty acid dimethylamides. Here are some comparable compounds: Uniqueness: N,N-Dimethyldecanamide's longer carbon chain contributes to its effectiveness as a solvent and surfactant compared to its shorter-chain counterparts. Its stability under normal conditions also sets it apart from other similar compounds . The thermodynamic properties of N,N-Dimethyldecanamide exhibit characteristic behavior typical of long-chain tertiary amides. The boiling point of N,N-Dimethyldecanamide has been extensively documented across multiple sources, with the most frequently cited value being 259.6 ± 8.0°C at 760 mmHg [1] [2]. Under reduced pressure conditions, the compound demonstrates a significantly lower boiling point of 110-111°C at 0.5 mmHg [3] [4] [5], which is advantageous for distillation and purification processes requiring gentle thermal conditions. The melting point data for N,N-Dimethyldecanamide shows considerable variation across different sources, ranging from -40°C to 48-50°C [6] [7]. This wide range suggests potential variations in sample purity, crystalline polymorphism, or measurement methodologies. The lower melting point values (-40°C) reported by some sources [6] indicate that the compound may exist as a liquid at room temperature under certain conditions, while higher values (48-50°C) [7] suggest a waxy solid state. Vapor pressure measurements reveal that N,N-Dimethyldecanamide exhibits relatively low volatility at ambient conditions. The vapor pressure at 25°C has been reported as 0.0128 mmHg [8] and 0.11 Pa [3], confirming the compound's low volatility characteristics. This low vapor pressure is consistent with the high molecular weight and significant intermolecular forces present in this tertiary amide structure. N,N-Dimethyldecanamide demonstrates limited solubility in highly polar solvents, particularly water. Multiple sources consistently report that the compound is insoluble in water or exhibits difficult miscibility [9] [10] [11]. This hydrophobic behavior is attributed to the long decyl chain (C10) which dominates the molecular structure, overwhelming the polar influence of the amide functional group. In contrast, the compound shows good solubility in moderately polar organic solvents such as ethanol [6] [12]. The presence of the carbonyl group and nitrogen atom in the amide functionality provides sufficient polarity to interact favorably with alcoholic solvents through dipole-dipole interactions and potential hydrogen bonding. N,N-Dimethyldecanamide exhibits excellent solubility in organic solvents of lower polarity [13] [12]. The compound demonstrates particularly good compatibility with hydrocarbon-based solvents and other organic media, making it highly effective as a solvent for various substances in agricultural formulations [9] [12]. This superior solubility in nonpolar systems is primarily due to the dominant hydrophobic character imparted by the ten-carbon aliphatic chain. The solubility profile of N,N-Dimethyldecanamide can be summarized as follows: The Hansen Solubility Parameters (HSP) for N,N-Dimethyldecanamide can be estimated using established group contribution methods for amide compounds. While specific experimental HSP values for N,N-Dimethyldecanamide were not found in the literature search, the parameters can be approximated based on structural analysis and comparison with similar tertiary amides. Dispersion Component (δD): For tertiary amides with long aliphatic chains, the dispersion component typically dominates due to the extensive van der Waals interactions from the hydrocarbon portion. Based on similar compounds and group contribution methods [14] [15], the δD value for N,N-Dimethyldecanamide is estimated to be in the range of 16-18 MPa^1/2. Polar Component (δP): The polar component arises primarily from the carbonyl group in the amide functionality. For N,N-disubstituted amides, this component is typically moderate due to the absence of N-H bonds that could participate in additional dipolar interactions. The δP value is estimated to be approximately 4-6 MPa^1/2 [14] [15]. Hydrogen Bonding Component (δH): Since N,N-Dimethyldecanamide is a tertiary amide with no N-H bonds, it can only act as a hydrogen bond acceptor through the carbonyl oxygen. This results in a relatively low hydrogen bonding component, estimated at 2-4 MPa^1/2 [14] [15]. The estimated Hansen parameters suggest that N,N-Dimethyldecanamide would be most compatible with solvents having similar parameter ranges, particularly those with moderate to high dispersion components and low to moderate polar and hydrogen bonding components. This theoretical analysis aligns well with the observed experimental solubility behavior in organic solvents versus poor water solubility. N,N-Dimethyldecanamide exhibits significant surface activity due to its amphiphilic molecular structure, which combines a hydrophobic decyl chain with a polar amide head group. The measured surface tension at 20°C is 29.9 mN/m [16] [17], indicating substantial surface activity compared to typical hydrocarbon solvents. The compound demonstrates surfactant properties [18] [19], which are attributed to its molecular architecture featuring both hydrophilic and lipophilic segments. This amphiphilic nature enables N,N-Dimethyldecanamide to reduce surface tension at interfaces and act as an emulsifier or dispersant in various formulations [18]. The logarithm of the octanol-water partition coefficient (LogP) for N,N-Dimethyldecanamide ranges from 2.46 to 3.50 [16] [1], confirming its predominantly hydrophobic character while retaining some polar characteristics. This intermediate LogP value supports its effectiveness as a solvent for both moderately polar and nonpolar substances. The compound exhibits a kinematic viscosity of 5.7 mm²/s at ambient conditions [4], indicating relatively low viscosity that facilitates handling and mixing in various applications. This low viscosity, combined with its surface activity, makes it particularly suitable for use in liquid formulations where flow properties are important. The surface tension and interfacial activity properties of N,N-Dimethyldecanamide make it particularly valuable in agricultural formulations [20] [21] where it serves to enhance the stability and performance of emulsifiable concentrates, microemulsions, and suspension emulsions [20]. The compound's ability to inhibit crystallization of active ingredients from organic phases upon dilution into water [20] is directly related to its interfacial activity and surface tension reduction capabilities. Irritant
Compound Name Molecular Formula Molecular Weight Unique Characteristics N,N-Dimethyloctanamide C₁₀H₂₁NO 171.28 g/mol Shorter carbon chain; used similarly in agriculture N,N-Dimethylcapramide C₈H₁₇NO 159.23 g/mol Even shorter carbon chain; used in personal care N,N-Dimethylhexanamide C₆H₁₃NO 113.18 g/mol Shortest chain; primarily used in laboratory settings Boiling Point, Melting Point, and Vapor Pressure
Property Value Temperature/Pressure Source Boiling Point 259.6 ± 8.0°C 760 mmHg Chemsrc, LookChem [1] [2] Boiling Point 110-111°C 0.5 mmHg ChemicalBook, Fisher Scientific [3] [4] [5] Melting Point -40°C to 48-50°C Ambient NBInno, Ontosight [6] [7] Vapor Pressure 0.0128 mmHg 25°C Echemi [8] Vapor Pressure 0.11 Pa 25°C Unilongmaterial [3] Flash Point 97.1 ± 9.6°C - Chemsrc, LookChem [1] [2] Solubility Behavior in Polar and Nonpolar Solvent Systems
Polar Solvent Systems
Nonpolar Solvent Systems
Solvent System Classification
Solvent Type Solubility Specific Examples Source Water Insoluble/Difficult Water Eastman, Fisher Scientific [9] [11] Alcohols Good Ethanol NBInno, Stepan [6] [12] Organic Solvents Excellent General organic media Stepan, Colorcomholding [13] [12] Ethers Good Diethyl ether NBInno [6] Hydrocarbons Good Nonpolar systems Stepan [12] Hansen Solubility Parameter Analysis
Theoretical Framework for Hansen Solubility Parameters
Component Analysis
Estimated Hansen Solubility Parameters
Component Estimated Value (MPa^1/2) Basis δD (Dispersion) 16-18 Long aliphatic chain contribution δP (Polar) 4-6 Amide carbonyl group δH (Hydrogen Bonding) 2-4 Hydrogen bond acceptor only δT (Total) 17-19 √(δD² + δP² + δH²) Solubility Sphere Implications
Surface Tension and Interfacial Activity
Surface Tension Properties
Interfacial Activity Characteristics
Partition Coefficient and Hydrophobic Character
Viscosity and Flow Properties
Surface Activity Data Summary
Property Value Temperature Source Surface Tension 29.9 mN/m 20°C Bayer SDS, Life Scientific [16] [17] LogP (octanol/water) 2.46-3.50 20°C Chemsrc, Bayer SDS [1] [16] Kinematic Viscosity 5.7 mm²/s Ambient ChemicalBook [4] Density 0.862-0.874 g/cm³ 25°C Various sources [1] [2] [12] Applications in Interfacial Systems
Purity
Physical Description
XLogP3
Exact Mass
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UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (76.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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